ジフラクテ酸
概要
説明
ジフラクタ酸は、分子式C20H22O7のβ-オルシノールデプシドです。 この化合物の存在にちなんで命名された、葉状地衣類種Punctelia diffractaicaなど、地衣類によって生成される二次代謝産物です 。 ジフラクタ酸は、細胞毒性、細胞遺伝学的、酸化、鎮痛、および抗ウイルス効果など、さまざまな生物学的活性を示します .
科学的研究の応用
Diffractaic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various derivatives with potential biological activities . In biology and medicine, diffractaic acid has been studied for its antiviral properties, particularly against respiratory syncytial virus and dengue virus . It also exhibits cytotoxic and antiproliferative effects, making it a potential candidate for cancer research . Additionally, diffractaic acid has been investigated for its antioxidant and anti-inflammatory properties .
作用機序
ジフラクタ酸の作用機序は、さまざまな分子標的と経路との相互作用を含みます。 ウイルス複製と感染性粒子の形成を阻害することにより、その効果を発揮します 。 ジフラクタ酸は、がん細胞で酸化ストレスとアポトーシスも誘発し、細胞生存率と増殖を低下させます 。 その抗酸化活性は、活性酸素種をスカベンジして細胞の抗酸化防御を強化する能力に起因しています .
類似の化合物との比較
ジフラクタ酸は、地衣類に見られる二次代謝産物である、ジデプシド化合物のファミリーに属します 。 類似の化合物には、バルバチン酸、セキカイ酸、およびウスニン酸が含まれます 。 これらの化合物と比較して、ジフラクタ酸は、独自の抗ウイルスおよび細胞毒性特性を示し、科学研究に価値のある化合物となっています 。 バルバチン酸とセキカイ酸も抗ウイルス活性を有しますが、ジフラクタ酸は特定のウイルスに対してより高い効力を示しています .
生化学分析
Biochemical Properties
Diffractaic acid interacts with various biomolecules in biochemical reactions. It has been found to have moderate antibacterial and insecticidal properties, as well as antiulcer and hepatoprotective activity . It also has significant antiviral activity against respiratory syncytial virus .
Cellular Effects
Diffractaic acid has been shown to exert effects on various types of cells. For instance, it has been found to suppress the proliferation of HeLa cells in a dose- and time-dependent manner . It also displayed late apoptotic and necrotic effects on HepG2 cells .
Molecular Mechanism
The mechanism of action of diffractaic acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been suggested that diffractaic acid acts as an effective proapoptotic agent in various disorders research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diffractaic acid change over time. For example, it has been shown to suppress the proliferation of HeLa cells in a dose- and time-dependent manner .
Dosage Effects in Animal Models
The effects of diffractaic acid vary with different dosages in animal models. For instance, it has been found that lower doses of diffractaic acid have a protective effect compared to its higher doses .
Metabolic Pathways
Diffractaic acid is involved in various metabolic pathways. It is a secondary metabolite of lichens and is derived from the polyketide pathway, specifically the acetate-polymalonate pathway .
準備方法
化学反応の分析
ジフラクタ酸は、酸化、還元、および置換など、さまざまな化学反応を起こします。 これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物には、ジフラクタ酸の酸化および還元誘導体、およびさまざまな官能基を持つ置換された化合物が含まれます .
科学研究の応用
ジフラクタ酸は、幅広い科学研究の用途があります。 化学では、潜在的な生物学的活性を有するさまざまな誘導体を合成するための前駆体として使用されます 。 生物学および医学では、ジフラクタ酸は、特に呼吸器合胞体ウイルスとデングウイルスに対する抗ウイルス特性について研究されています 。 また、細胞毒性および抗増殖効果も示し、がん研究の潜在的な候補となっています 。 さらに、ジフラクタ酸は、その抗酸化および抗炎症特性について調査されています .
類似化合物との比較
Diffractaic acid belongs to the didepside family of compounds, which are secondary metabolites found in lichens . Similar compounds include barbatic acid, sekikaic acid, and usnic acid . Compared to these compounds, diffractaic acid exhibits unique antiviral and cytotoxic properties, making it a valuable compound for scientific research . Barbatic acid and sekikaic acid also possess antiviral activities, but diffractaic acid has shown higher efficacy against certain viruses .
特性
IUPAC Name |
4-(2,4-dimethoxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,6-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O7/c1-9-8-14(11(3)17(21)15(9)19(22)23)27-20(24)16-10(2)7-13(25-5)12(4)18(16)26-6/h7-8,21H,1-6H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJKZXWOOXIEEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)O)C)OC(=O)C2=C(C(=C(C=C2C)OC)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195883 | |
Record name | Diffractaic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-32-8 | |
Record name | Diffractaic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diffractaic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diffractaic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diffractaic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diffractaic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD86RC383X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of diffractaic acid against dengue virus?
A1: Diffractaic acid primarily targets the late stage of the dengue virus life cycle, inhibiting viral replication and the formation of infectious particles [].
Q2: Does diffractaic acid exhibit anti-cancer properties?
A2: Yes, diffractaic acid has demonstrated antiproliferative and apoptotic effects in A549 lung cancer cells and AGS gastric cancer cells [, ]. It promotes the intrinsic apoptotic pathway by upregulating the BAX/BCL2 ratio and the p53 gene [].
Q3: What is the role of thioredoxin reductase 1 (TrxR1) in the anticancer activity of diffractaic acid?
A3: Diffractaic acid inhibits TrxR1 enzymatic activity in A549 lung cancer cells without affecting the expression levels of TrxR1 gene or protein []. TrxR1 is often overexpressed in tumor cells, making it a potential target for cancer therapy.
Q4: Does diffractaic acid possess analgesic and antipyretic properties?
A4: Yes, diffractaic acid, along with usnic acid, has been identified as an analgesic and antipyretic component in the lichen Usnea diffracta [, ]. It demonstrates analgesic effects in mice models and can reduce normal body temperature [].
Q5: How does diffractaic acid affect leukotriene B4 (LTB4) biosynthesis?
A5: Diffractaic acid inhibits LTB4 biosynthesis, a key mediator of inflammation, in a non-redox mechanism. This suggests a specific interaction with enzymes involved in the LTB4 pathway rather than a general antioxidant effect [].
Q6: What is the molecular formula and weight of diffractaic acid?
A7: The molecular formula of diffractaic acid is C20H18O7, and its molecular weight is 370.36 g/mol [].
Q7: How is the structure of diffractaic acid elucidated?
A8: The structure of diffractaic acid has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) [, ]. NOE difference spectroscopy has also been employed to assign the 1H NMR spectra, providing detailed structural insights [].
Q8: Has diffractaic acid been synthesized, and if so, how?
A9: Yes, diffractaic acid has been successfully synthesized. The unambiguous synthesis of diffractaic acid, along with other para-β-orcinol depsides, has been achieved [].
Q9: How does the structure of diffractaic acid relate to its biological activity?
A10: The 4O-demethyl derivative of diffractaic acid exhibited potent inhibition of LTB4 biosynthesis and antiproliferative activity. This suggests that modifications to the hydroxyl group at the 4-position can significantly influence its biological effects [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。